Cas no 16236-70-7 (4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one)

16236-70-7 structure
Produktname:4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
- 2(1H)-Quinolinone,5,6,7,8-tetrahydro-4-methyl-
- 4-methyl-5,6,7,8-tetrahydro-1H-quinolin-2-one
- 4-METHYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINONE
- 5,6,7,8-tetrahydro-4-methyl-2(1H)-Quinolinone
- 2-Hydroxy-4-methyl-5,6,7,8-tetrahydrochinolin
- 2-Hydroxy-4-methyl-5,6,7,8-tetrahydro-chinolin
- 2-hydroxy-4-methyl-5,6,7,8-tetrahydroquinoline
- 4-Methyl-5,6,7,8-tetrahydro-chinolin-2-ol
- 4-methyl-5,6,7,8-tetrahydroquinolin-2-ol
- 4-methyl-5,6,7,8-tetrahydro-quinolin-2-ol
- AC1L6BAP
- AC1Q6BWZ
- CTK4D1208
- methyltetrahydroHq
- NSC150957
- SureCN4928326
- 4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one
- BE-0718
- CS-0447709
- SCHEMBL22570509
- AKOS005071852
- 4-methyl-5,6,7,8-tetrahydro-2-quinolinol
- SCHEMBL4928326
- DTXSID20302432
- MFCD04037462
- NSC-150957
- 4-Methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone, AldrichCPR
- 16236-70-7
- J-515758
- FT-0681845
- DKNZOMYQYUQHSV-UHFFFAOYSA-N
- F87157
- 2(1H)-Quinolinone, 5,6,7,8-tetrahydro-4-methyl-
- 4-Methyl-5,6,7,8-tetrahydro-chinolin- 2(1H)-on
- AP-402/40604296
- DA-38297
-
- MDL: MFCD04037462
- Inchi: InChI=1S/C10H13NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H,11,12)
- InChI-Schlüssel: DKNZOMYQYUQHSV-UHFFFAOYSA-N
- Lächelt: CC1=C2CCCCC2=NC(=C1)O
Berechnete Eigenschaften
- Genaue Masse: 163.09979
- Monoisotopenmasse: 163.1
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 286
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.1A^2
- XLogP3: 0.9
Experimentelle Eigenschaften
- Dichte: 1.1
- Siedepunkt: 384.9°Cat760mmHg
- Flammpunkt: 226.7°C
- Brechungsindex: 1.552
- PSA: 29.1
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM225630-5g |
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one |
16236-70-7 | 95% | 5g |
$813 | 2021-08-04 | |
Chemenu | CM225630-5g |
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one |
16236-70-7 | 95% | 5g |
$813 | 2023-01-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA682-500mg |
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one |
16236-70-7 | 95% | 500mg |
¥1708.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA682-5g |
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one |
16236-70-7 | 95% | 5g |
¥7676.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA682-100mg |
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one |
16236-70-7 | 95% | 100mg |
¥719.0 | 2024-04-23 | |
abcr | AB269306-500mg |
4-Methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone, 95%; . |
16236-70-7 | 95% | 500mg |
€215.40 | 2025-02-20 | |
A2B Chem LLC | AA84117-500mg |
4-Methyl-5,6,7,8-tetrahydro-2(1h)-quinolinone |
16236-70-7 | >95% | 500mg |
$302.00 | 2024-04-20 | |
1PlusChem | 1P001TIT-1g |
2(1H)-Quinolinone, 5,6,7,8-tetrahydro-4-methyl- |
16236-70-7 | 98% | 1g |
$398.00 | 2024-06-19 | |
A2B Chem LLC | AA84117-10mg |
4-Methyl-5,6,7,8-tetrahydro-2(1h)-quinolinone |
16236-70-7 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AA84117-1g |
4-Methyl-5,6,7,8-tetrahydro-2(1h)-quinolinone |
16236-70-7 | >95% | 1g |
$459.00 | 2024-04-20 |
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one Verwandte Literatur
-
Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
16236-70-7 (4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one) Verwandte Produkte
- 1361891-10-2(3-(2,5-Dichlorophenyl)-5-fluoropyridine-4-acetic acid)
- 1492336-77-2(2-formamido-4-methylidenehexanoic acid)
- 928710-08-1(N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine)
- 1189724-71-7(N-(4-methylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide)
- 52287-50-0(Silane, 1,3-benzodioxol-5-yltrimethyl-)
- 91475-74-0(benzyl(2,2-dimethylpropyl)amine)
- 613655-80-4(N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide)
- 942007-27-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 1453315-97-3(Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate)
- 2228846-25-9(2-(7-chloroquinolin-8-yl)-2-methylpropan-1-ol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:16236-70-7)4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one

Reinheit:99%
Menge:1g
Preis ($):363.0